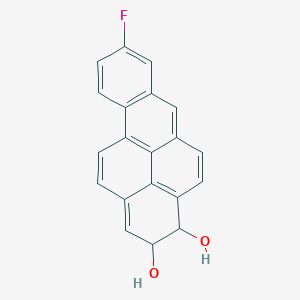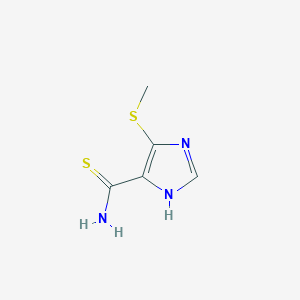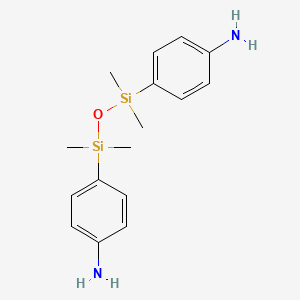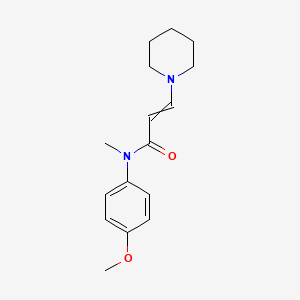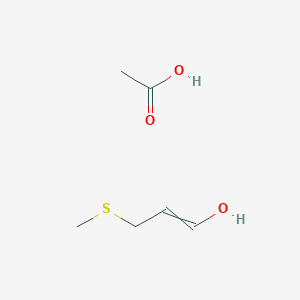
Acetic acid;3-methylsulfanylprop-1-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3-methylsulfanylprop-1-en-1-ol is an organic compound with the molecular formula C5H10O2S It is a derivative of acetic acid, featuring a 3-methylsulfanylprop-1-en-1-ol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylsulfanylprop-1-en-1-ol typically involves the reaction of acetic acid with 3-methylsulfanylprop-1-en-1-ol under controlled conditions. The reaction may require a catalyst to facilitate the process and ensure high yield. Common catalysts include sulfuric acid or phosphoric acid, which help in the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where acetic acid and 3-methylsulfanylprop-1-en-1-ol are reacted in the presence of a catalyst. The reaction is typically carried out in a reactor under controlled temperature and pressure conditions to optimize yield and purity.
化学反应分析
Types of Reactions
Acetic acid;3-methylsulfanylprop-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetic acid;3-methylsulfanylprop-1-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用机制
The mechanism of action of acetic acid;3-methylsulfanylprop-1-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Acetic acid;3-methylsulfanylprop-1-ol
- Acetic acid;3-methylsulfanylprop-2-en-1-ol
- Acetic acid;3-methylsulfanylprop-1-en-2-ol
Uniqueness
Acetic acid;3-methylsulfanylprop-1-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
84292-11-5 |
|---|---|
分子式 |
C6H12O3S |
分子量 |
164.22 g/mol |
IUPAC 名称 |
acetic acid;3-methylsulfanylprop-1-en-1-ol |
InChI |
InChI=1S/C4H8OS.C2H4O2/c1-6-4-2-3-5;1-2(3)4/h2-3,5H,4H2,1H3;1H3,(H,3,4) |
InChI 键 |
POKPQPAFABDRQM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CSCC=CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
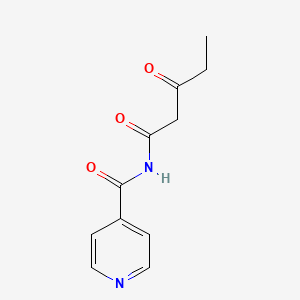
![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
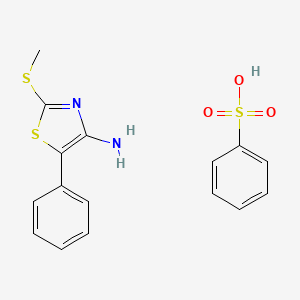
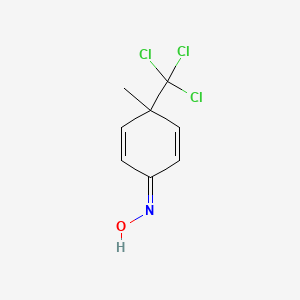
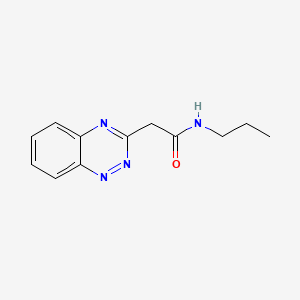
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
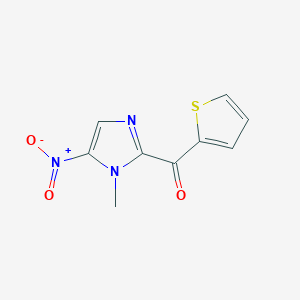
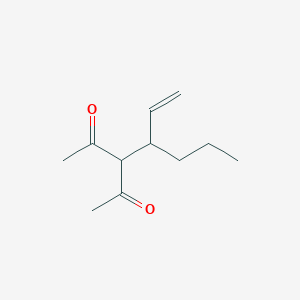
![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
